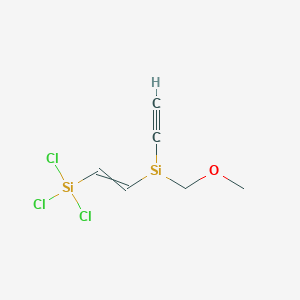
N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-1-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring, a tolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with methyl(p-tolyl)amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
- Naphthalen-1-ylamine + Methyl(p-tolyl)amine + Acetic Anhydride → 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield amines or other reduced forms.
- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
- Oxidation : Formation of naphthalene oxides or toluidine derivatives.
- Reduction : Production of naphthylamines or methylated amines.
- Substitution : Various substituted naphthalenes or toluenes.
Scientific Research Applications
2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
- Chemistry : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Industry : Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds:
- Naphthalen-1-ylacetamide : Lacks the methyl(p-tolyl)amino group, resulting in different chemical properties.
- Methyl(p-tolyl)amine : Does not contain the naphthalene ring, leading to distinct reactivity and applications.
- Naphthylamines : Similar structure but without the acetamide moiety.
Uniqueness: 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62227-37-6 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(N,4-dimethylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H20N2O/c1-15-10-12-17(13-11-15)22(2)14-20(23)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,14H2,1-2H3,(H,21,23) |
InChI Key |
NJIOZVKWXXGKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14555052.png)


![N,N'-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide}](/img/structure/B14555064.png)
![N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide](/img/structure/B14555066.png)
![3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione](/img/structure/B14555069.png)

![N,N'-[Ethenyl(methyl)silanediyl]bis(N-phenylacetamide)](/img/structure/B14555077.png)
![3-{[1-(Diethylamino)-3-(piperidin-1-yl)propan-2-yl]oxy}propanenitrile](/img/structure/B14555083.png)

![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl diethylsulfamate](/img/structure/B14555104.png)
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14555111.png)
![6-Methylbicyclo[3.2.0]hepta-1,6-diene](/img/structure/B14555115.png)
